![molecular formula C22H27N5O6 B1147960 DAPI dilactate CAS No. 28718-91-4](/img/structure/B1147960.png)
DAPI dilactate
Overview
Description
DAPI dilactate is a water-soluble form of the popular nuclear and chromosome counterstain, DAPI . It is a fluorescent stain that binds strongly to DNA . The nuclear stain emits blue fluorescence upon binding to AT regions of DNA . Although the dye is cell impermeant, higher concentrations will enter a living cell .
Synthesis Analysis
DAPI is an indolenine dye. It carries two amidine components, one on a pendant phenyl ring and another directly on the indole moiety . It is used extensively in fluorescence microscopy .Molecular Structure Analysis
The molecular weight of DAPI dilactate is 457.48 . It carries two amidine components, one on a pendant phenyl ring and another directly on the indole moiety .Chemical Reactions Analysis
DAPI dilactate is a blue fluorescent dye that preferentially binds dsDNA and binds to minor groove AT clusters . When combined with dsDNA, the fluorescence is enhanced about 20-fold .Physical And Chemical Properties Analysis
DAPI dilactate is a powder that is soluble in water . Its excitation maximum is at 359 nm and its emission maximum is at 461 nm .Scientific Research Applications
Identification and Counting of Microflora
DAPI is used for counting aquatic microflora and has shown improved visualization over other stains, such as acridine orange, for identifying bacteria and blue-green algae in water samples (Porter & Feig, 1980).
Chromosomal and DNA Analysis
It is an effective tool for staining chromosomes and visualizing DNA in various organisms, including in yeast cells and viruses (Russell, Newman, & Williamson, 1975). DAPI binds specifically to DNA, forming a fluorescent complex useful in flow cytometry and chromosome staining (Kapuściński, 1995).
Enhanced Pathogen Identification
Its use alongside immunofluorescence techniques enhances the identification of pathogens like Cryptosporidium spp in water samples, aiding in the confirmation of sporulated oocysts (Grimason et al., 1994).
High-Resolution Flow Cytometry
DAPI staining of fixed cells is used for high-resolution flow cytometry of nuclear DNA, especially for assessing DNA content variations in cell populations affected by mutagens (Otto, 1990).
Drug-Resistant Parasite Research
It has been used to evaluate the efficacy of experimental trypanocidal compounds against drug-resistant parasites, demonstrating its potential in medical research (Zweygarth & Roettcher, 2004).
Analytical Chemistry Applications
DAPI dilactate has been studied in analytical chemistry, particularly in capillary zone electrophoresis for the analysis of therapeutic chemicals in body fluids (Rabanal et al., 2001).
Potential Photoconversion Hazards
Researchers have also investigated the hazards of DAPI photoconversion, which is crucial for accurate interpretation in immunocytochemistry applications (Jež et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
DAPI dilactate is widely used in cell imaging, chromosome analysis, and cell cycle studies . Its blue emission is convenient for multiplexing assays since there is very little fluorescence overlap between DAPI and green-fluorescent molecules like fluorescein and green fluorescent protein (GFP), or red-fluorescent stains like Texas Red .
properties
IUPAC Name |
2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide;2-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5.C3H6O3/c17-15(18)10-3-1-9(2-4-10)13-7-11-5-6-12(16(19)20)8-14(11)21-13;1-2(4)3(5)6/h1-8,21H,(H3,17,18)(H3,19,20);2,4H,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAUPANIXBMNIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O.C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40715388 | |
Record name | 2-Hydroxypropanoic acid--2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40715388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
28718-91-4 | |
Record name | Propanoic acid, 2-hydroxy-, compd. with 2-[4-(aminoiminomethyl)phenyl]-1H-indole-6-carboximidamide (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28718-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC240892 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240892 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxypropanoic acid--2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40715388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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